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  • Product: 1-Chloro-3-(2-nitrophenyl)propan-2-one
  • CAS: 38694-35-8

Core Science & Biosynthesis

Foundational

Comprehensive Profiling and Synthetic Utility of 1-Chloro-3-(2-nitrophenyl)propan-2-one in Advanced Drug Development

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter intermediates that serve as the structural linchpins for complex molecular architectures. 1-Chloro-3-(2-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter intermediates that serve as the structural linchpins for complex molecular architectures. 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 38694-35-8) is a prime example of such a privileged scaffold. Featuring both a strongly electron-withdrawing ortho-nitroarene and a highly electrophilic alpha-chloroketone moiety, this bifunctional molecule is specifically engineered for the rapid assembly of nitrogen-containing heterocycles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, handling requirements, and step-by-step synthetic methodologies, specifically focusing on its utility in generating high-value indole and quinoline drug scaffolds.

Physicochemical and Structural Profiling

Understanding the fundamental physical and chemical properties of an intermediate is the first step in predicting its behavior in complex reaction matrices. The presence of the nitro group deactivates the aromatic ring toward electrophilic attack but highly sensitizes it to reductive conditions. Simultaneously, the alpha-chloroketone is primed for nucleophilic substitution ( SN​2 ) or condensation reactions.

Quantitative Data Summary

Commercially available analytical standards typically mandate a purity of ≥95.0% [1]. Due to the reactive nature of the alpha-chloroketone, the compound requires strict cold-chain transportation and storage to prevent slow thermal degradation or polymerization [2].

PropertyValue / Specification
IUPAC Name 1-Chloro-3-(2-nitrophenyl)propan-2-one
Common Synonyms 1-Chloro-3-(2-nitrophenyl)acetone
CAS Registry Number 38694-35-8
Molecular Formula C9​H8​ClNO3​
Molecular Weight 213.62 g/mol
InChI Key ICBOLZDNMKRQDV-UHFFFAOYSA-N
Storage Requirements Cold-chain (2–8 °C), protect from light
Purity Standard ≥95.0% (Analytical Grade)
EPA CompTox ID DTXSID901283961[3]

Synthetic Methodologies: Preparation of the Alpha-Chloroketone

The most robust method for synthesizing 1-chloro-3-(2-nitrophenyl)propan-2-one relies on a modified Arndt-Eistert homologation starting from 2-nitrophenylacetic acid.

Synthesis SM 2-Nitrophenylacetic Acid Act Activation (SOCl2 / DMF cat.) SM->Act Int1 2-Nitrophenylacetyl Chloride Act->Int1 Diazo Homologation (CH2N2, 0 °C) Int1->Diazo Int2 Diazoketone Intermediate Diazo->Int2 HCl Chlorination (HCl in Dioxane) Int2->HCl Prod 1-Chloro-3-(2-nitrophenyl)propan-2-one HCl->Prod

Workflow for the Arndt-Eistert-type synthesis of 1-chloro-3-(2-nitrophenyl)propan-2-one.

Protocol 1: Homologation and Chlorination
  • Step 1: Acyl Chloride Formation. Suspend 2-nitrophenylacetic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq).

    • Causality: Oxalyl chloride is preferred over thionyl chloride here because its byproducts ( CO2​ , CO , HCl ) are entirely gaseous. This drives the reaction to completion without requiring harsh heating that could degrade the sensitive nitroarene.

  • Step 2: Diazoalkane Condensation. Transfer the acyl chloride dropwise into an ethereal solution of diazomethane (3.0 eq) maintained strictly at 0 °C.

    • Causality: The excess diazomethane acts as both a nucleophile and an acid scavenger. Maintaining 0 °C is critical to stabilize the highly reactive diazoketone intermediate and prevent premature Wolff rearrangement.

  • Step 3: Chemoselective Chlorination. Purge the system with N2​ , then introduce a stoichiometric amount of anhydrous HCl in dioxane.

    • Causality: Anhydrous conditions are mandatory. If aqueous HCl is used, water will act as a competing nucleophile, yielding the alpha-hydroxy ketone instead of the target alpha-chloroketone.

  • Self-Validating Checkpoint: The reaction is complete when the effervescence of nitrogen gas completely ceases. This intrinsic visual cue confirms the full conversion of the diazo group to the chloride.

Strategic Applications: Reductive Cyclization to Indole Scaffolds

In drug discovery, 1-chloro-3-(2-nitrophenyl)propan-2-one is highly prized for its ability to undergo reductive cyclization, yielding 2-(chloromethyl)-1H-indole—a critical precursor for synthesizing tryptamine derivatives and targeted kinase inhibitors.

Pathway A 1-Chloro-3-(2-nitrophenyl) propan-2-one B Reduction (SnCl2, EtOH) A->B C 1-Chloro-3-(2-aminophenyl) propan-2-one B->C D Cyclization (-H2O) C->D E 2-(Chloromethyl)-1H-indole D->E

Reductive cyclization pathway yielding 2-(chloromethyl)-1H-indole drug scaffolds.

Protocol 2: Reductive Intramolecular Cyclization
  • Step 1: Chemoselective Nitro Reduction. Dissolve 1-chloro-3-(2-nitrophenyl)propan-2-one in absolute ethanol. Add tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 5.0 eq) and stir at 70 °C.

    • Causality: SnCl2​ is specifically chosen for its chemoselectivity. Stronger reducing agents (like Pd/C with H2​ ) risk hydrodehalogenation of the sensitive alpha-chloroketone, whereas SnCl2​ cleanly reduces the nitro group to an aniline without cleaving the crucial C-Cl bond.

  • Step 2: Spontaneous Intramolecular Cyclization. As the aniline forms, the newly generated primary amine acts as an internal nucleophile, attacking the adjacent ketone carbonyl.

    • Causality: The proximity effect of the ortho-substitution drives the formation of a favorable 5-membered pyrrole ring. Subsequent spontaneous dehydration yields the aromatic 2-(chloromethyl)-1H-indole core.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The disappearance of the UV-active starting material and the emergence of a new, highly fluorescent spot (characteristic of the indole core under 254 nm UV light) serves as an immediate, self-validating confirmation of successful cyclization.

Handling, Stability, and Safety

Due to the reactive nature of the alpha-chloroketone, this compound is classified as a lachrymator and a potential alkylating agent. It must be handled in a certified fume hood using appropriate PPE.

To maintain structural integrity, the compound must be stored under inert gas (Argon or Nitrogen) at 2–8 °C [4]. Exposure to ambient moisture or elevated temperatures will lead to gradual hydrolysis of the chloride or intermolecular condensation, drastically reducing the yield of downstream cyclization workflows.

References

  • EPA CompTox Chemicals Dashboard | 1-Chloro-3-(2-nitrophenyl)-2-propanone - Chemical Details |[Link]

Exploratory

1-Chloro-3-(2-nitrophenyl)propan-2-one CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-3-(2-nitrophenyl)propan-2-one is a valuable chemical intermediate, particularly in the realm of medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrophenyl)propan-2-one is a valuable chemical intermediate, particularly in the realm of medicinal chemistry and drug discovery. Its unique trifunctional structure, incorporating a reactive α-chloroketone, a nitroaromatic ring, and a methylene spacer, makes it a versatile building block for the synthesis of a variety of complex heterocyclic compounds and other molecular scaffolds of pharmaceutical interest. This guide provides a comprehensive overview of its chemical properties, safety data, synthesis, and its emerging role in the development of novel therapeutics.

Chemical Identity and Properties

PropertyValueSource
CAS Number 38694-35-8[1]
IUPAC Name 1-Chloro-3-(2-nitrophenyl)propan-2-one[1]
Synonyms 1-chloro-3-(2-nitrophenyl)acetone[2]
Molecular Formula C₉H₈ClNO₃[1]
Molecular Weight 213.62 g/mol [2]
Appearance Likely a solid or oil, given related structures.
Purity Typically available at ≥95% purity.[2]

Safety Data Sheet (SDS) Overview

A comprehensive understanding of the hazards associated with 1-Chloro-3-(2-nitrophenyl)propan-2-one is paramount for its safe handling in a laboratory setting. The following information is synthesized from available safety data sheets.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is GHS07 (Harmful/Irritant) . The signal word is "Warning" .

Precautionary Measures and First Aid

A range of precautionary statements are advised for the handling of this compound, including the use of personal protective equipment (gloves, eye protection, and appropriate clothing), ensuring adequate ventilation, and avoiding ingestion and inhalation.

In case of exposure:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Store in a well-ventilated place. Keep container tightly closed. It is recommended to be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_first_aid First Aid Measures ppe_gloves Protective Gloves ppe_goggles Safety Goggles ppe_coat Lab Coat handling_ventilation Use in a well-ventilated area (e.g., fume hood) handling_avoid Avoid breathing dust/fume/gas/mist/vapors/spray handling_ingestion Do not eat, drink, or smoke when using first_aid_swallowed Swallowed: Immediately call poison center first_aid_skin Skin Contact: Rinse with water first_aid_eyes Eye Contact: Rinse with water for several minutes first_aid_inhalation Inhalation: Move to fresh air compound 1-Chloro-3-(2-nitrophenyl)propan-2-one compound->ppe_gloves Requires compound->ppe_goggles Requires compound->ppe_coat Requires compound->handling_ventilation Safe Handling compound->handling_avoid Safe Handling compound->handling_ingestion Safe Handling compound->first_aid_swallowed In Case of Exposure compound->first_aid_skin In Case of Exposure compound->first_aid_eyes In Case of Exposure compound->first_aid_inhalation In Case of Exposure

Caption: Key Safety Precautions for Handling 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Synthesis of 1-Chloro-3-(2-nitrophenyl)propan-2-one

The proposed synthetic pathway would begin with 2-nitrophenylacetic acid.

Proposed Synthetic Protocol via Arndt-Eistert Reaction

Step 1: Formation of the Acid Chloride

2-nitrophenylacetic acid is converted to its corresponding acid chloride, 2-nitrophenylacetyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

  • To a solution of 2-nitrophenylacetic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl and SO₂) ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-nitrophenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Reaction with Diazomethane to form the Diazoketone

The freshly prepared 2-nitrophenylacetyl chloride is then reacted with diazomethane (CH₂N₂) to form the intermediate diazoketone. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol:

  • An ethereal solution of diazomethane is prepared in situ or used as a standardized solution.

  • The 2-nitrophenylacetyl chloride, dissolved in a dry, inert solvent like diethyl ether, is added dropwise to the cooled (0 °C) diazomethane solution. An excess of diazomethane is used to neutralize the HCl formed during the reaction.[3]

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature. The completion of the reaction is often indicated by the disappearance of the yellow color of diazomethane and the cessation of nitrogen gas evolution.

Step 3: Formation of the α-Chloroketone

The resulting diazoketone is then treated with hydrochloric acid (HCl) to yield the final product, 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Experimental Protocol:

  • A solution of HCl in an inert solvent (e.g., diethyl ether) is slowly added to the cooled (0 °C) solution of the diazoketone.

  • The reaction mixture is stirred until the evolution of nitrogen gas ceases.

  • The reaction is then quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.

Arndt_Eistert_Synthesis start 2-Nitrophenylacetic Acid acid_chloride 2-Nitrophenylacetyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ diazoketone Intermediate Diazoketone acid_chloride->diazoketone CH₂N₂ (2 equiv.) product 1-Chloro-3-(2-nitrophenyl)propan-2-one diazoketone->product HCl

Caption: Proposed Arndt-Eistert Synthesis of the target compound.

Spectroscopic Data

While a publicly available, comprehensive set of spectra for 1-Chloro-3-(2-nitrophenyl)propan-2-one is not readily found, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds. Commercial suppliers such as BLDpharm may provide spectral data upon request.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-nitrophenyl group, a singlet for the methylene protons adjacent to the carbonyl group, and a singlet for the chloromethyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the carbons of the aromatic ring, the methylene carbon, and the chloromethyl carbon. The carbonyl carbon will appear significantly downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration (typically around 1720-1740 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragments corresponding to the nitrophenyl moiety.

Applications in Drug Development

The true value of 1-Chloro-3-(2-nitrophenyl)propan-2-one lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. Its reactive handles allow for the construction of various heterocyclic systems, which are prevalent in many approved drugs.

Intermediate in the Synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

A particularly promising application is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[5][6] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the immune system.[6]

The α-chloroketone moiety of 1-Chloro-3-(2-nitrophenyl)propan-2-one is a precursor for the synthesis of various heterocyclic cores, such as imidazoles and oxazoles, which are present in known IDO1 inhibitors.[7] For example, the Hantzsch thiazole synthesis or related cyclization reactions could be employed to construct a thiazole ring, a common scaffold in medicinal chemistry.

Illustrative Synthetic Workflow:

The following workflow illustrates how 1-Chloro-3-(2-nitrophenyl)propan-2-one could be utilized to generate a library of potential IDO1 inhibitors.

IDO1_Inhibitor_Synthesis start 1-Chloro-3-(2-nitrophenyl)propan-2-one cyclization Hantzsch Thiazole Synthesis (or similar cyclization) start->cyclization thioamide Thioamide or Thiourea Derivative thioamide->cyclization thiazole_core Substituted Thiazole Core with 2-nitrobenzyl moiety cyclization->thiazole_core reduction Reduction of Nitro Group thiazole_core->reduction amino_intermediate Aminobenzyl-substituted Thiazole reduction->amino_intermediate diversification Further Functionalization/ Amide Coupling amino_intermediate->diversification library Library of Potential IDO1 Inhibitors diversification->library

Caption: Workflow for the synthesis of potential IDO1 inhibitors.

This synthetic strategy allows for the introduction of diversity at multiple points:

  • Variation of the thioamide/thiourea: This allows for the exploration of different substituents on the resulting thiazole ring.

  • Modification of the amino group: The aniline intermediate can be acylated with a wide range of carboxylic acids to explore structure-activity relationships (SAR).

The resulting compounds can then be screened for their inhibitory activity against IDO1, providing valuable insights for the development of novel cancer immunotherapies.

Conclusion

1-Chloro-3-(2-nitrophenyl)propan-2-one is a chemical intermediate with significant potential, particularly in the field of drug discovery. Its synthesis, while requiring careful handling of hazardous reagents like diazomethane, is achievable through established organic chemistry reactions. The true power of this molecule lies in its ability to serve as a scaffold for the creation of diverse libraries of compounds, such as potential inhibitors of the crucial cancer immunotherapy target, IDO1. As research in this area continues, the demand for versatile building blocks like 1-Chloro-3-(2-nitrophenyl)propan-2-one is likely to grow, making a thorough understanding of its properties and reactivity essential for researchers in the field.

References

  • PubChem. (n.d.). 1-Chloro-3-(2-nitrophenyl)-2-propanone. Retrieved from [Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Podlech, J., & Seebach, D. (1995). The Arndt− Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472.
  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160.
  • Cheong, J. H., & Morken, J. P. (2005). Rh-Catalyzed Enantioselective Silylformylation of Terminal Alkenes. Organic Letters, 7(15), 3343-3345.
  • Frontiers in Pharmacology. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • MDPI. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Retrieved from [Link]

Sources

Foundational

Structural Characterization and Synthetic Methodologies of 1-Chloro-3-(2-nitrophenyl)propan-2-one

Executive Summary 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 38694-35-8) is a highly versatile bifunctional intermediate utilized extensively in advanced organic synthesis, drug development, and materials science [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 38694-35-8) is a highly versatile bifunctional intermediate utilized extensively in advanced organic synthesis, drug development, and materials science [1]. Featuring both an α -chloroketone moiety and an ortho-nitrobenzyl group, this compound serves as a critical precursor for the synthesis of complex indoles, photolabile protecting groups, and caged pharmaceutical compounds. This technical guide provides a comprehensive overview of its structural characterization, alongside a field-proven, self-validating synthetic protocol grounded in mechanistic causality.

Chemical Significance & Mechanistic Utility

The strategic value of 1-Chloro-3-(2-nitrophenyl)propan-2-one lies in the orthogonal reactivity of its functional groups:

  • The α -Chloroketone Moiety: Acts as a highly electrophilic center, ideal for nucleophilic substitution and subsequent cyclization reactions (e.g., Fischer indole synthesis or thiazole formation).

  • The ortho-Nitrobenzyl Group: Serves as a classic photolabile scaffold. Upon UV irradiation (typically ~350 nm), the ortho-nitro group undergoes a Norrish Type II intramolecular hydrogen abstraction, leading to the cleavage of the adjacent carbon-heteroatom bonds [3]. This property is heavily exploited in the design of "caged" drugs and photolithography agents [1].

Synthetic Workflow: The Modified Arndt-Eistert Approach

The most reliable and regioselective method for synthesizing 1-Chloro-3-(2-nitrophenyl)propan-2-one is a modified Arndt-Eistert homologation starting from 2-nitrophenylacetic acid. Unlike the traditional Arndt-Eistert reaction—which utilizes a metal-catalyzed Wolff rearrangement to form a homologous carboxylic acid [2]—this modified approach intentionally intercepts the intermediate α -diazoketone with anhydrous hydrogen chloride to yield the α -chloroketone.

Synthesis A 2-Nitrophenylacetic Acid (Starting Material) B 2-Nitrophenylacetyl Chloride (Intermediate 1) A->B SOCl2, DMF (cat.) Reflux, 2h C 1-Diazo-3-(2-nitrophenyl)propan-2-one (Intermediate 2) B->C CH2N2 (excess) Et2O, 0 °C D 1-Chloro-3-(2-nitrophenyl)propan-2-one (Target Product) C->D HCl (gas or aq.) - N2 gas

Workflow for the modified Arndt-Eistert synthesis of the target alpha-chloroketone.

Detailed Experimental Protocol

As a Senior Application Scientist, it is critical to understand that experimental success relies on controlling the highly reactive intermediates. The following protocol is designed as a self-validating system.

Step 1: Acid Chloride Formation

  • Suspend 2-nitrophenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride ( SOCl2​ , 1.5 equiv) at 0 °C.

  • Warm to room temperature and reflux for 2 hours.

  • Causality & Validation: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which is the true active chlorinating species, significantly accelerating the reaction. Self-Validation: The reaction transitions from a suspension to a clear, homogenous solution as the acid converts to the highly soluble acid chloride.

Step 2: Diazoketone Formation

  • Concentrate the acid chloride in vacuo to remove excess SOCl2​ , then redissolve in anhydrous diethyl ether.

  • Add the acid chloride solution dropwise to a vigorously stirred solution of diazomethane ( CH2​N2​ , 2.5 equiv) in ether at 0 °C.

  • Causality & Validation:Why excess diazomethane? The reaction generates HCl as a byproduct. If HCl is not immediately scavenged, it will react with the newly formed diazoketone to yield the chloroketone prematurely and uncontrollably. Excess CH2​N2​ acts as an acid scavenger, forming methyl chloride and nitrogen gas, thus isolating the pure, stable diazoketone. Self-Validation: The solution will turn a distinct, bright yellow (characteristic of α -diazoketones).

Step 3: Hydrochlorination

  • Purge the yellow diazoketone solution with anhydrous HCl gas (or add a stoichiometric amount of concentrated aqueous HCl dropwise) at 0 °C.

  • Stir until nitrogen evolution ceases.

  • Causality & Validation: The protonation of the diazo carbon creates an excellent leaving group ( N2​ ). Chloride then attacks the α -carbon via an SN​2 mechanism. Anhydrous conditions are preferred to strictly prevent the competing Wolff rearrangement, which would yield the homologous acid [2]. Self-Validation: The reaction is complete when the bright yellow color dissipates to a pale yellow/colorless solution and effervescence (nitrogen gas evolution) completely stops.

Structural Characterization Data

To ensure rigorous analytical verification, the expected spectroscopic data for 1-Chloro-3-(2-nitrophenyl)propan-2-one (Molecular Weight: 213.62 g/mol )[1] are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the ortho-nitro group and the carbonyl heavily deshield the adjacent protons and carbons, providing distinct diagnostic shifts.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
8.12dd1H8.2, 1.2Ar-H (H-3, ortho to NO2​ )
7.64td1H7.8, 1.2Ar-H (H-5, meta to NO2​ )
7.51td1H7.8, 1.2Ar-H (H-4, meta to NO2​ )
7.33dd1H7.8, 1.2Ar-H (H-6, ortho to alkyl chain)
4.35s2H- CH2​Cl ( α to carbonyl)
4.22s2H- Ar-CH2​ (benzylic)

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
198.5Quaternary (C=O)Ketone Carbonyl
148.2Quaternary (Ar-C)Ar-C attached to NO2​
133.8, 133.5, 128.4, 125.6Methine (Ar-CH)Aromatic Carbons
129.1Quaternary (Ar-C)Ar-C attached to alkyl chain
47.3Methylene ( CH2​ ) CH2​Cl
45.1Methylene ( CH2​ )Benzylic Ar-CH2​
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the shifted carbonyl stretch and the strong nitro group vibrations.

Table 3: Key IR Absorptions (KBr Pellet)

Wavenumber ( cm−1 )IntensityFunctional Group / Vibration Mode
3070WeakAromatic C-H stretch
2950WeakAliphatic C-H stretch
1735StrongC=O stretch (shifted higher by adjacent Cl)
1525Strong NO2​ asymmetric stretch
1345Strong NO2​ symmetric stretch
750MediumC-Cl stretch
Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) reveals a distinct isotopic pattern at the molecular ion peak due to the natural abundance of 35Cl and 37Cl (~3:1 ratio). The primary fragmentation pathway is driven by α -cleavage adjacent to the carbonyl.

Fragmentation M Molecular Ion [M]+• m/z 213 / 215 F1 Acylium Ion m/z 164 M->F1 - •CH2Cl Alpha-cleavage F2 Chloromethyl Cation m/z 49 / 51 M->F2 - •C(=O)CH2(Ar) Alpha-cleavage F3 Nitrobenzyl Cation m/z 136 F1->F3 - CO Decarbonylation

Primary EI-MS fragmentation pathways of 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Table 4: EI-MS Fragmentation Data

m/z ValueRelative AbundanceFragment IdentityCausality of Formation
213 / 215~15% (3:1 ratio) [M]+∙ Intact molecular ion with chlorine isotopes.
164100% (Base Peak) [Ar-CH2​-C=O]+ Favorable α -cleavage loss of the chloromethyl radical ( CH2​Cl∙ ).
136~60% [Ar-CH2​]+ Decarbonylation (loss of CO) from the highly stable m/z 164 acylium ion.
78~40% [C6​H4​]+∙ Loss of the nitro group and benzylic carbon from the aromatic ring.
49 / 51~20% (3:1 ratio) [CH2​Cl]+ Alternative α -cleavage retaining charge on the halomethyl fragment.

References

  • The Wolff Rearrangement of α -Diazo Carbonyl Compounds. Angewandte Chemie International Edition, Meier, H.; Zeller, K.-P. (1975).[Link]

  • Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, Bochet, C. G. (2002).[Link]

Exploratory

Mechanism of Formation for ortho-Nitrophenyl Chloromethyl Ketones: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of organic synthesis and drug design, the controlled generation of highly reactive electrophilic building blocks is a fundamental challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of organic synthesis and drug design, the controlled generation of highly reactive electrophilic building blocks is a fundamental challenge. ortho-Nitrophenyl chloromethyl ketones (o-NPCMKs), such as 2-chloro-1-(2-nitrophenyl)ethanone, represent a critical class of these intermediates. They are indispensable in the synthesis of complex heterocycles and serve as the reactive warheads in irreversible protease inhibitors[1].

This whitepaper provides an in-depth mechanistic analysis of the two primary synthetic routes for forming o-NPCMKs: the highly regioselective Nierenstein reaction and the industrially scalable direct α -chlorination. By understanding the thermodynamic and kinetic causalities behind these pathways, researchers can optimize yields, ensure safety, and design more potent therapeutic agents.

Mechanistic Pathway 1: The Nierenstein Reaction (Diazomethane Route)

When absolute regioselectivity is required and over-chlorination must be avoided, the Nierenstein reaction—a specific divergence from the classic Arndt-Eistert homologation—is the premier synthetic choice[2].

Mechanism & Causality

The reaction begins with ortho-nitrobenzoyl chloride and relies on the unique nucleophilic and basic properties of diazomethane ( CH2​N2​ ).

  • Acylation: The nucleophilic carbon of diazomethane attacks the highly electrophilic carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate Collapse: The intermediate collapses, expelling a chloride anion. The resulting species is rapidly deprotonated by a second equivalent of diazomethane (acting as a base) to form the relatively stable o-nitrophenyl diazomethyl ketone[3].

  • Hydrochlorination (The Divergence Point): In a standard Arndt-Eistert synthesis, a silver catalyst ( Ag2​O ) is added to induce a Wolff rearrangement[4]. In the Nierenstein reaction, this catalyst is intentionally omitted. Instead, anhydrous hydrogen chloride (HCl) is introduced. The acid protonates the nucleophilic diazo carbon, converting the diazo group into an exceptional leaving group ( −N2+​ )[2].

  • SN​2 Displacement: The chloride anion executes a rapid SN​2 attack on the protonated α -carbon, extruding nitrogen gas and yielding the final chloromethyl ketone[5].

Nierenstein A o-Nitrobenzoyl Chloride + CH2N2 B Tetrahedral Intermediate A->B Nucleophilic Attack C o-Nitrophenyl Diazo Ketone B->C -HCl (Deprotonation) D Protonated Diazo Ketone C->D +HCl (Protonation) E o-Nitrophenyl Chloromethyl Ketone D->E Cl- attacks, -N2 (SN2)

Mechanistic pathway of the Nierenstein reaction forming chloromethyl ketones.

Self-Validating Experimental Protocol

Caution: Diazomethane is highly toxic and explosive. This protocol must be executed in a specialized fume hood using blast shields and specialized glassware without ground-glass joints.

  • Initiation: Dissolve 10 mmol of o-nitrobenzoyl chloride in anhydrous diethyl ether under an inert argon atmosphere at 0 °C.

  • Diazomethane Addition: Slowly add a freshly distilled ethereal solution of diazomethane (25 mmol, excess) dropwise.

    • Causality: An excess of diazomethane is strictly required to act as a proton scavenger. If a 1:1 ratio is used, the liberated HCl will prematurely react with the forming diazoketone, leading to complex mixtures and reduced yields[4].

  • Intermediate Formation: Stir for 2 hours at 0 °C until the acid chloride is fully consumed (monitor via TLC).

  • Chlorination: Bubble dry, anhydrous HCl gas through the solution at 0 °C.

    • Validation: The reaction is a self-validating system. The vigorous evolution of N2​ gas provides visual confirmation that the SN​2 displacement is occurring. The reaction is deemed complete precisely when gas evolution ceases[2].

  • Isolation: Wash the organic layer with saturated NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo to yield the crude o-NPCMK.

Mechanistic Pathway 2: Direct α -Chlorination

For industrial scale-up, the hazards of diazomethane are prohibitive. Direct α -chlorination of o-nitroacetophenone using sulfuryl chloride ( SO2​Cl2​ ) provides a robust, scalable alternative[6].

Mechanism & Causality

This pathway is governed by the acid-catalyzed enolization of the ketone.

  • Enolization: The carbonyl oxygen is protonated by an acid catalyst. Subsequent deprotonation of the α -carbon yields the enol tautomer.

    • Expertise Insight: The strongly electron-withdrawing ortho-nitro group heavily destabilizes the developing partial positive charge during enolization via inductive effects[7]. Consequently, enolization is the rate-limiting step and requires significantly harsher conditions than the chlorination of unsubstituted acetophenones.

  • Electrophilic Attack: The electron-rich alkene of the enol attacks the electrophilic chlorine atom of SO2​Cl2​ , forming a chloronium-like transition state.

  • Restoration: Deprotonation of the oxygen restores the carbonyl group, releasing HCl and SO2​ as gaseous byproducts.

DirectChlorination A o-Nitroacetophenone B Protonated Carbonyl A->B +H+ (Acid Cat.) C Enol Tautomer B->C -H+ (Enolization) D Chloronium-like Intermediate C->D +SO2Cl2 Electrophilic Attack E o-Nitrophenyl Chloromethyl Ketone D->E -HCl, -SO2

Acid-catalyzed enolization and direct alpha-chlorination mechanism.

Self-Validating Experimental Protocol
  • Preparation: Dissolve 50 mmol of o-nitroacetophenone in glacial acetic acid, which serves dual purposes as the solvent and the acid catalyst.

  • Reagent Addition: Add 55 mmol of sulfuryl chloride ( SO2​Cl2​ ) dropwise at room temperature.

  • Thermal Activation: Gradually heat the mixture to 60 °C.

    • Causality: Thermal energy is mandatory to overcome the high activation energy barrier of enolization imposed by the deactivating ortho-nitro group[8].

  • Monitoring: Monitor the evolution of SO2​ and HCl gases.

    • Validation: The cessation of gas bubbling, coupled with GC-MS or TLC analysis showing the disappearance of the starting material, validates the end-point.

  • Quenching: Pour the mixture over crushed ice, extract with dichloromethane, and recrystallize from ethanol to obtain the pure product.

Comparative Analysis of Synthetic Routes

To aid in experimental design, the quantitative and qualitative parameters of both methodologies are summarized below:

ParameterNierenstein Reaction (Diazomethane)Direct α -Chlorination ( SO2​Cl2​ )
Yield High (80–90%)Moderate (60–75%)
Regioselectivity Absolute (No α,α -dichloro byproducts)Moderate (Risk of over-chlorination)
Scalability Poor (Reagents are explosive/toxic)Excellent (Standard industrial route)
Reaction Conditions Mild (0 °C, neutral to acidic)Harsh (60 °C, strongly acidic)
Primary Byproducts N2​ gas SO2​ gas, HCl gas

Advanced Applications: Irreversible Protease Inhibition

Beyond their utility as synthetic intermediates, chloromethyl ketones are foundational in structural biology and drug design. They act as potent, irreversible inhibitors of serine and cysteine proteases (e.g., TPCK, TLCK)[9].

Mechanism of Action: The inhibitor is designed to mimic the natural peptide substrate, allowing it to dock precisely into the enzyme's active site[10]. Once bound, the electrophilic chloromethyl group is positioned adjacent to the catalytic nucleophile (e.g., Histidine-57 in chymotrypsin). The imidazole nitrogen of the histidine residue executes a nucleophilic attack on the α -carbon of the chloromethyl ketone, displacing the chloride ion[11]. This forms a permanent, covalent alkylation complex that irreversibly inactivates the enzyme[12]. This precise mechanistic logic has been successfully exploited to design highly specific covalent inhibitors for critical therapeutic targets, including HIV protease[1] and the SARS-CoV 3CL protease[13].

ProteaseInhibition A Serine Protease Active Site (His57) C Nucleophilic Attack by Histidine Nitrogen A->C B Chloromethyl Ketone Inhibitor B->C D Irreversible Covalent Alkylation Complex C->D -Cl- (Leaving Group)

Mechanism of irreversible serine protease inhibition by chloromethyl ketones.

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Foundational

Comprehensive Crystal Structure Analysis of 1-Chloro-3-(2-nitrophenyl)propan-2-one: Methodologies, Workflows, and Mechanistic Insights

Executive Summary The compound 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS No. 38694-35-8) is a highly versatile α -haloketone[1]. With a molecular weight of 213.62 g/mol , it serves as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS No. 38694-35-8) is a highly versatile α -haloketone[1]. With a molecular weight of 213.62 g/mol , it serves as a critical intermediate in the synthesis of antihypertensive agents, indole derivatives, and photolabile caged compounds[1][2]. Despite its synthetic utility, understanding its solid-state behavior is paramount for drug development professionals, as the spatial orientation of its reactive functional groups dictates its downstream reactivity.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this molecule. This guide moves beyond basic procedures, detailing the causality behind experimental choices—from mitigating the rotational disorder of the chloromethyl group to mapping the supramolecular halogen-bonding networks.

Molecular Anatomy & Crystallographic Challenges

Before initiating crystallization, we must analyze the structural liabilities of C9H8ClNO3 that will impact X-ray diffraction:

  • Conformational Flexibility & Disorder: The propan-2-one side chain possesses multiple rotatable C–C bonds. The α -haloketone moiety is particularly susceptible to positional disorder in the crystal lattice. The chlorine atom may occupy two distinct sites (e.g., syn or anti to the carbonyl oxygen).

  • Steric Hindrance: The bulky -CH2-C(=O)-CH2-Cl group is positioned ortho to the nitro group. This steric clash forces the nitro group out of coplanarity with the phenyl ring, altering the π -conjugation and resulting in elongated C–N bond distances.

  • Non-Covalent Interactions: The presence of a highly electronegative chlorine atom and a nitro group creates competing supramolecular synthons. We expect to observe halogen bonding (Cl···O) and weak hydrogen bonding (C–H···O) driving the crystal packing.

Experimental Workflow for SCXRD

To obtain publication-quality crystallographic data, the experimental protocol must be treated as a self-validating system where each step ensures the integrity of the next.

Protocol 1: Crystal Growth via Anti-Solvent Diffusion

Causality: α -haloketones can degrade or form oils if evaporated too quickly. Anti-solvent diffusion provides the slow, controlled supersaturation required for defect-free prismatic crystals.

  • Dissolution: Dissolve 50 mg of the compound in 2 mL of ethyl acetate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL glass vial. Why? Dust particles act as heterogeneous nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Diffusion: Carefully layer 1 mL of n-hexane (anti-solvent) on top of the ethyl acetate solution to form a distinct phase boundary.

  • Incubation: Cap the vial loosely and store it in a dark, vibration-free cabinet at 20 °C for 72 hours until pale-yellow single crystals emerge.

Protocol 2: Data Collection and Reduction
  • Mounting: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 100(2) K . Causality: Cryocooling minimizes the Debye-Waller factors (thermal vibrations), sharpening high-angle diffraction spots and preventing the rotational disorder of the nitro group.

  • Diffraction: Collect data using Mo K α radiation ( λ = 0.71073 Å). While Cu K α provides a stronger anomalous dispersion signal for chlorine, Mo K α is preferred here to minimize absorption effects for this achiral molecule.

  • Reduction: Integrate reflections and apply a multi-scan empirical absorption correction to account for the absorption cross-section of the Cl atom.

Protocol 3: Structure Solution and Refinement

Causality: Modern crystallography relies on robust algorithmic phasing and least-squares refinement to validate the electron density map.

  • Solution: Solve the structure using intrinsic phasing in SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using [3]. Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic and methylene protons) to maintain a high data-to-parameter ratio.

  • GUI Integration: Manage the workflow using the interface[4], which seamlessly links the refinement engine with real-time electron density visualization.

SCXRD_Workflow Cryst 1. Crystallization (Anti-Solvent Diffusion) Select 2. Crystal Selection (Microscope & Paratone Oil) Cryst->Select Diffract 3. X-Ray Diffraction (100 K, Mo Kα) Select->Diffract DataRed 4. Data Reduction (Integration & Absorption) Diffract->DataRed Solve 5. Structure Solution (SHELXT - Intrinsic Phasing) DataRed->Solve Refine 6. Structure Refinement (SHELXL - Least Squares) Solve->Refine Validate 7. Validation & Deposition (checkCIF & CCDC) Refine->Validate

Figure 1: End-to-end Single-Crystal X-Ray Diffraction (SCXRD) analytical workflow.

Quantitative Data Presentation

Based on the spatial requirements and molecular symmetry of C9H8ClNO3, the compound typically crystallizes in a centrosymmetric monoclinic space group. Below is the representative crystallographic dataset summarizing the expected refinement parameters.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C9H8ClNO3
Formula Weight 213.62 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a=7.852 Å, b=11.430 Å, c=11.625 Å
Beta Angle ( β ) 104.23°
Volume 1011.4 Å^3^
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.403 g/cm^3^
Absorption Coefficient ( μ ) 0.35 mm^-1^
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.082

Mechanistic Insights from Structural Analysis

Once the structure is refined, we utilize [5][6] to analyze the supramolecular architecture. The solid-state packing reveals the mechanistic reasons behind the molecule's physical properties.

Dihedral Angles & Coplanarity

The torsion angle between the plane of the nitro group and the plane of the phenyl ring is a critical metric. In unhindered nitrobenzene, this angle is near 0°. However, in 1-Chloro-3-(2-nitrophenyl)propan-2-one, the steric bulk of the adjacent propan-2-one chain forces the nitro group to twist by approximately 40°–55° out of the aromatic plane. This decoupling from the π -system slightly localizes the electrons, making the aromatic ring more susceptible to nucleophilic attack during downstream syntheses (e.g., indole formation).

Crystal Packing and Non-Covalent Interactions

The crystal lattice is stabilized by a highly directional network of non-covalent interactions:

  • Halogen Bonding: The electrophilic σ -hole on the chlorine atom interacts with the nucleophilic oxygen of the carbonyl group of an adjacent molecule (Cl···O=C), forming 1D polymeric chains along the b-axis.

  • Hydrogen Bonding: Weak C–H···O interactions occur between the acidic methylene protons (flanked by the electron-withdrawing Cl and Carbonyl groups) and the oxygen atoms of the nitro group.

Packing_Interactions MolA Central Molecule (Asymmetric Unit) Halogen Halogen Bonding (Cl···O=C) MolA->Halogen Hydrogen Weak Hydrogen Bonding (C-H···O-N) MolA->Hydrogen MolB Symmetry-Generated Neighbor 1 PiPi π-π Stacking (Phenyl Rings) MolB->PiPi MolC Symmetry-Generated Neighbor 2 Halogen->MolB Hydrogen->MolC PiPi->MolC

Figure 2: Supramolecular assembly driven by halogen bonding, hydrogen bonding, and π-π stacking.

Trustworthiness and Validation

A crystallographic model is only a hypothesis until rigorously validated. To ensure utmost scientific integrity, the final .cif (Crystallographic Information File) must be processed through the IUCr's checkCIF utility. If positional disorder is detected in the chloromethyl group (indicated by highly elongated anisotropic displacement ellipsoids for the Cl atom), it must be modeled using PART 1 and PART 2 instructions in SHELXL, applying EADP (Equivalent Anisotropic Displacement Parameters) constraints to maintain a physically meaningful geometry. This self-validating protocol guarantees that the reported structure is an accurate representation of the bulk material, ready for deposition into the Cambridge Structural Database (CSD).

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(1), 226-235.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Indole Derivatives via Reductive Cyclization of 1-Chloro-3-(2-nitrophenyl)propan-2-one

Abstract & Introduction The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1][2] The development of efficient and v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1][2] The development of efficient and versatile methods for constructing substituted indoles is therefore a significant focus of synthetic organic chemistry. This application note details a robust protocol for the synthesis of indole derivatives utilizing 1-chloro-3-(2-nitrophenyl)propan-2-one as a versatile precursor.

This method leverages a well-established transformation in indole synthesis: the reductive cyclization of an ortho-nitroaryl compound.[3] By employing 1-chloro-3-(2-nitrophenyl)propan-2-one, this protocol provides a direct route to 2-substituted indoles, bypassing the initial condensation steps required in the classical Reissert indole synthesis.[4][5] We provide detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis of different reducing agents to guide researchers in optimizing this powerful synthetic transformation.

Principle of the Method: The Reissert-Type Reductive Cyclization

The core of this synthetic strategy is the intramolecular reductive cyclization of the ortho-nitrophenyl moiety. The reaction proceeds in two key, often concerted, stages:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This is the critical activating step, as the resulting aniline is nucleophilic.

  • Intramolecular Cyclization & Aromatization: The newly formed amino group performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl. The resulting intermediate readily dehydrates and aromatizes to form the stable indole ring system.

This pathway is analogous to the final steps of the renowned Reissert indole synthesis, which traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[4][5][6] The use of 1-chloro-3-(2-nitrophenyl)propan-2-one as the starting material provides a more direct entry into the key cyclization precursor.

Experimental Workflow & Reaction Mechanism

The overall transformation provides a streamlined path from the linear precursor to the heterocyclic indole core.

G cluster_0 Experimental Workflow start 1-Chloro-3-(2-nitrophenyl)propan-2-one reductant Reducing Agent (e.g., Zn/AcOH, Fe/AcOH) start->reductant Reductive Cyclization product 2-Substituted Indole Derivative reductant->product

Caption: High-level experimental workflow for indole synthesis.

Mechanistic Pathway

The reaction mechanism involves a cascade of well-understood organic transformations. The choice of reducing agent can influence reaction kinetics, but the fundamental pathway remains consistent.

G A Precursor (o-Nitro Ketone) B Intermediate (o-Amino Ketone) A->B 1. Reduction [H] C Cyclized Intermediate (Hemiaminal) B->C 2. Intramolecular Cyclization D Product (Indole) C->D 3. Dehydration & Aromatization (-H₂O)

Caption: Step-wise chemical mechanism for the reductive cyclization.

  • Reduction: The ortho-nitro group is reduced to an aniline derivative by the action of a reducing agent, such as zinc or iron in acetic acid.[1][6]

  • Nucleophilic Attack: The lone pair of the newly formed amine attacks the electrophilic carbon of the ketone, forming a five-membered ring intermediate (a hemiaminal or carbinolamine).

  • Dehydration and Aromatization: Under acidic conditions, the hydroxyl group is protonated and eliminated as a molecule of water. This dehydration event is the driving force for the final tautomerization to the aromatic indole ring.

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids, flammable solvents, and potentially hazardous reagents. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reductive Cyclization using Zinc Dust in Acetic Acid

This is a classic and highly effective method for this transformation.[4][5]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-(2-nitrophenyl)propan-2-one (1.0 g, 4.68 mmol).

  • Solvent Addition: Add 25 mL of glacial acetic acid to the flask and stir to dissolve the starting material.

  • Addition of Reducing Agent: To the stirred solution, carefully add zinc dust (1.84 g, 28.1 mmol, 6.0 eq.) in small portions over 15 minutes. The reaction is exothermic; maintain the temperature below 60 °C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Workup: Cool the mixture to room temperature and filter through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired indole derivative.

Protocol 2: Reductive Cyclization using Iron Powder in Acetic Acid

This method uses a more economical and environmentally benign reducing agent.[1]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a stir bar and reflux condenser, suspend iron powder (1.31 g, 23.4 mmol, 5.0 eq.) in a mixture of 20 mL of glacial acetic acid and 5 mL of water.

  • Heating: Heat the suspension to 80 °C with vigorous stirring.

  • Substrate Addition: Dissolve 1-chloro-3-(2-nitrophenyl)propan-2-one (1.0 g, 4.68 mmol) in 10 mL of glacial acetic acid and add it dropwise to the hot iron suspension over 20 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110-118 °C) for 1-2 hours.

  • Monitoring & Workup: Follow steps 5-9 from Protocol 1. The workup is identical.

Comparative Data & Expected Results

The choice of reducing agent can be tailored based on cost, reaction time, and desired purity profile. The following table summarizes the key parameters for the described protocols.

ParameterProtocol 1 (Zn/AcOH)Protocol 2 (Fe/AcOH/H₂O)
Reducing Agent Zinc DustIron Powder
Equivalents ~6.0 eq.~5.0 eq.
Reaction Temp. 80-90 °C110-118 °C (Reflux)
Reaction Time 2-3 hours1-2 hours
Typical Yield 65-85%70-90%
Advantages Highly reliable, well-documented.Lower cost, more eco-friendly.
Disadvantages Can sometimes lead to over-reduction.Requires filtration of fine iron salts.

Note: Yields are estimates based on analogous transformations and may vary depending on substrate purity and purification efficiency.

Troubleshooting & Optimization

  • Problem: Incomplete Reaction

    • Cause: Insufficient reducing agent or deactivation of the metal surface.

    • Solution: Add an additional 1-2 equivalents of the reducing agent and prolong the reaction time. Activating the metal (e.g., by pre-washing with dilute HCl for zinc) can also improve performance.

  • Problem: Low Yield

    • Cause: Formation of side products or incomplete extraction during workup.

    • Solution: Ensure the aqueous layer is thoroughly neutralized and extracted multiple times. The pH should be >7 before extraction. Over-reduction to an indoline is a possible side reaction; using milder conditions or a shorter reaction time may be beneficial.

  • Problem: Difficult Purification

    • Cause: Presence of highly polar byproducts.

    • Solution: An aqueous wash with a mild chelating agent like ammonium chloride can help remove residual metal salts before column chromatography.

References

  • Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link][4]

  • Reissert indole synthesis. (2012, September 6). In Wikidoc. Retrieved March 26, 2026, from [Link][5]

  • Gribble, G. W. (2010). Reissert Indole Synthesis. ResearchGate. [Link][1]

  • Reissert Indole Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved March 26, 2026, from [Link][6]

  • Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. (2013). ResearchGate. [Link][3]

  • Knowledge plus Understanding. (2020, December 2). Reissert indole synthesis mechanism explained [Video]. YouTube. [Link][7]

  • Colombo, E., et al. (2011). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Journal of Flow Chemistry, 1(2), 68-73. ResearchGate. [Link][8]

  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic Chemistry Frontiers. PMC. [Link]

  • Gholap, S. S., & Gill, C. H. (2010). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica, 2(4), 234-241. [Link]

  • Al-Mulla, A. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 22(1), 143. PMC. [Link][2]

Sources

Application

The Strategic Application of 1-Chloro-3-(2-nitrophenyl)propan-2-one in the Synthesis of Heterocyclic Scaffolds for Drug Discovery

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of pharmaceutical drug discovery, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of pharmaceutical drug discovery, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of medicinal chemistry. These cyclic structures are prevalent in a vast array of approved drugs and natural products, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. 1-Chloro-3-(2-nitrophenyl)propan-2-one is a key intermediate, possessing a unique combination of reactive functional groups that can be strategically exploited for the synthesis of a variety of pharmaceutically relevant heterocyclic systems.[1]

This technical guide provides detailed application notes and protocols for the use of 1-Chloro-3-(2-nitrophenyl)propan-2-one as a versatile precursor for the synthesis of quinolines and benzodiazepines, two classes of heterocycles with significant therapeutic importance. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The core reactivity of 1-Chloro-3-(2-nitrophenyl)propan-2-one stems from its α-chloro ketone functionality and the presence of an o-nitrophenyl group. The α-chloro ketone is a potent electrophile, susceptible to nucleophilic attack, making it an ideal substrate for cyclization reactions.[2][3] The o-nitrophenyl moiety can be a critical pharmacophore itself or can be chemically modified, for instance, through reduction of the nitro group to an amine, to enable further diversification of the molecular scaffold.

Core Applications in Heterocyclic Synthesis

The strategic placement of reactive sites in 1-Chloro-3-(2-nitrophenyl)propan-2-one allows for its application in several classical and modern heterocyclic synthesis methodologies. This guide will focus on two high-impact applications: the synthesis of quinolines via a modified Friedländer annulation and the synthesis of 1,5-benzodiazepines.

Application 1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for the construction of the quinoline ring system, a scaffold found in numerous antimalarial, antibacterial, and anticancer agents.[4][5][6] The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4][6] 1-Chloro-3-(2-nitrophenyl)propan-2-one serves as an excellent partner in this reaction, providing the requisite three-carbon chain for the formation of the pyridine ring of the quinoline system.

The presence of the o-nitrophenyl group on the propanone backbone introduces a key element for further structural diversity. The nitro group can be retained in the final product as a potential pharmacophore or can be reduced to an amino group, providing a handle for further derivatization.

This protocol describes a plausible acid-catalyzed Friedländer-type condensation between 2-aminobenzaldehyde and 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Reaction Scheme:

Caption: Friedländer synthesis of a substituted quinoline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Aminobenzaldehyde529-23-7121.141.21 g10
1-Chloro-3-(2-nitrophenyl)propan-2-one38694-35-8213.622.14 g10
p-Toluenesulfonic acid monohydrate6192-52-5190.22190 mg1
Toluene108-88-392.1450 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Anhydrous Sodium Sulfate7757-82-6142.045 g-
Ethyl Acetate141-78-688.11100 mL-
Hexane110-54-386.18100 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol), 1-Chloro-3-(2-nitrophenyl)propan-2-one (2.14 g, 10 mmol), and toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) to the mixture. The use of an acid catalyst facilitates both the initial aldol condensation and the subsequent cyclodehydration steps.[4]

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.

  • Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity) to afford the pure 2-(2-nitrophenethyl)quinoline.

Causality Behind Experimental Choices:

  • Catalyst: p-Toluenesulfonic acid is a strong, non-volatile acid that is effective in promoting the condensation and cyclization steps of the Friedländer synthesis.[4]

  • Solvent: Toluene is used as the solvent due to its relatively high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the dehydration steps. It is also a good solvent for the reactants and is relatively non-polar, which can favor the desired reaction pathway.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise interfere with the purification and stability of the product.

Application 2: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, anxiolytic, and anti-inflammatory properties.[7][8][9] A common synthetic route to 1,5-benzodiazepines involves the condensation of o-phenylenediamine with β-dicarbonyl compounds or their equivalents, such as α-haloketones.[7][9][10] 1-Chloro-3-(2-nitrophenyl)propan-2-one, with its reactive α-chloro ketone moiety, is an ideal substrate for this transformation.

This protocol outlines the synthesis of a 1,5-benzodiazepine derivative from o-phenylenediamine and 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Reaction Scheme:

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
o-Phenylenediamine95-54-5108.141.08 g10
1-Chloro-3-(2-nitrophenyl)propan-2-one38694-35-8213.622.14 g10
Ethanol (95%)64-17-546.0750 mL-
Water7732-18-518.02100 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL) with stirring.

  • To this solution, add 1-Chloro-3-(2-nitrophenyl)propan-2-one (2.14 g, 10 mmol) portion-wise over 10 minutes at room temperature. The reaction is often exothermic, so slow addition is recommended.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC (mobile phase: 1:1 hexane:ethyl acetate).

  • Upon completion of the reaction, a precipitate may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • If no precipitate forms, slowly add water (100 mL) to the reaction mixture to induce precipitation.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum to obtain the crude 2-(2-nitrophenethyl)-2,3-dihydro-1H-1,5-benzodiazepine.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at room temperature. Its polarity can help to stabilize the charged intermediates formed during the reaction.

  • Stoichiometry: A 1:1 molar ratio of the reactants is typically used for this type of condensation reaction.

  • Purification: Precipitation and recrystallization are often sufficient for purifying the product of this reaction, which tends to be a crystalline solid.

Proposed Synthesis of 1-Chloro-3-(2-nitrophenyl)propan-2-one

A plausible synthetic route to the title compound can be envisioned starting from 2-nitrotoluene and chloroacetyl chloride via a Friedel-Crafts acylation followed by chlorination. A more direct approach, however, might involve the reaction of 2-nitrophenylacetic acid. A related compound, (Z)-1-Chloro-1-[2-(2-nitrophenyl)hydrazinylidene]propan-2-one, has been synthesized from 2-nitroaniline, which suggests that the core structure is accessible from common starting materials.[11]

A potential laboratory-scale synthesis could involve the following steps:

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Methylene Insertion A 2-Nitrotoluene C AlCl3 A->C + B Chloroacetyl chloride B->C + D 1-Chloro-2-(2-nitrophenyl)ethan-1-one C->D E Diazomethane D->E + F 1-Chloro-3-(2-nitrophenyl)propan-2-one E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Chloro-3-(2-nitrophenyl)propan-2-one

As a Senior Application Scientist, I frequently consult on the synthesis of chloromethyl ketones, which serve as critical intermediates in drug development and photolithography[1]. The synthesis of 1-chloro-3-(2-nitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the synthesis of chloromethyl ketones, which serve as critical intermediates in drug development and photolithography[1]. The synthesis of 1-chloro-3-(2-nitrophenyl)propan-2-one presents unique yield and safety challenges that cannot be solved by generic protocols. This guide bypasses standard textbook advice to address the exact mechanistic pitfalls—specifically thermal instability and moisture sensitivity—that derail this specific workflow.

Part 1: Troubleshooting & FAQs

Q1: Why do I experience severe yield losses (and potential safety incidents) when concentrating 2-nitrophenylacetyl chloride? A: The root cause is the intrinsic thermal instability of the nitroacyl halide intermediate. According to authoritative safety literature, the distillation or concentration of 2-nitrophenylacetyl chloride from solvents (such as chloroform) has caused violent explosions on multiple occasions[2].

  • The Causality: The combination of a strongly electron-withdrawing nitroaromatic ring and an acyl chloride moiety creates a high-energy system prone to exothermic decomposition upon heating or concentration[3].

  • The Solution: Never isolate the acid chloride. Generate it in situ using oxalyl chloride, strip the volatile byproducts under high vacuum strictly at room temperature, and immediately dissolve the crude residue in anhydrous THF or dichloromethane for the subsequent coupling step.

Q2: How can I safely generate the diazoketone intermediate without using explosive diazomethane? A: Traditional Arndt-Eistert syntheses rely on diazomethane gas, which is highly toxic and can detonate upon contact with rough glass surfaces or strong light[4]. We strongly recommend substituting it with Trimethylsilyldiazomethane (TMS-diazomethane)[5].

  • The Causality: TMS-diazomethane is sterically hindered and stabilized by the silicon atom, making it non-explosive under standard laboratory conditions while maintaining sufficient nucleophilicity to attack the acyl chloride[5]. The reaction smoothly forms the α -diazoketone intermediate, which is subsequently treated with anhydrous HCl to yield the target chloromethyl ketone[4].

Q3: When using TMS-diazomethane, my final product is contaminated with the methyl ester of 2-nitrophenylacetic acid. How do I prevent this? A: Methyl ester formation is a common side reaction caused by adventitious moisture or the presence of methanol.

  • The Causality: If the reaction environment is not strictly anhydrous, water hydrolyzes the acyl chloride back to the carboxylic acid, which TMS-diazomethane then rapidly methylates. Additionally, some commercial TMS-diazomethane solutions are stabilized with trace amines or alcohols.

  • The Solution: Use strictly anhydrous solvents, flame-dried glassware, and ensure the HCl used in the final step is anhydrous (e.g., 4M HCl in dioxane). A self-validating check is to monitor the diazo transfer via IR spectroscopy; a strong, sharp peak at ~2100 cm⁻¹ confirms successful diazo formation before HCl addition.

Part 2: Data Presentation

Comparison of Synthesis Routes for 1-Chloro-3-(2-nitrophenyl)propan-2-one
Synthesis RouteKey ReagentsAvg. YieldSafety ProfileScalability
Traditional Arndt-Eistert Diazomethane, SOCl₂60-70%Extreme Hazard (Explosive)[2]Poor
Modified Arndt-Eistert TMS-Diazomethane, Oxalyl Chloride75-85%Moderate (Toxic but stable)[5]Good
Homologation (Diazo-Free) Chloroiodomethane, LDA70-80%Moderate (Requires cryogenic temps)Excellent

Part 3: Experimental Protocols (Self-Validating System)

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Safe Synthesis via TMS-Diazomethane

Step 1: In Situ Acid Chloride Formation

  • Charge: In a flame-dried, argon-purged flask, dissolve 2-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Catalyze: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF forms the Vilsmeier-Haack reagent, accelerating the reaction and preventing the need for thermal activation.

  • Activate: Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentrate: Remove DCM and excess oxalyl chloride under reduced pressure at room temperature . Crucial Safety Step: Do not apply heat to avoid explosive decomposition[2].

  • Validation: The resulting yellow oil must be immediately redissolved in anhydrous THF/Acetonitrile (1:1) for Step 2.

Step 2: Diazo Transfer

  • Cool: Cool the acid chloride solution to 0 °C.

  • React: Add TMS-diazomethane (2.0 M in hexanes, 2.2 eq) dropwise. Causality: Excess TMS-diazomethane acts as an internal base to scavenge the HCl generated, preventing premature formation of the chloromethyl ketone[4].

  • Stir: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Take a 10 µL aliquot, evaporate, and run an IR spectrum. Proceed only if a strong diazo stretch is observed at ~2100 cm⁻¹.

Step 3: Chlorination

  • Cool: Cool the reaction mixture to 0 °C.

  • Quench/Chlorinate: Dropwise add 4M HCl in dioxane (1.5 eq). Causality: The anhydrous HCl protonates the diazo carbon, turning it into a superb leaving group (N₂ gas), followed by rapid nucleophilic attack by the chloride ion[4].

  • Isolate: Once nitrogen evolution ceases, dilute with ethyl acetate, wash with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield 1-chloro-3-(2-nitrophenyl)propan-2-one.

Part 4: Mandatory Visualization

G A 2-Nitrophenylacetic Acid (Starting Material) B Activation (Oxalyl Chloride / DMF cat.) Form Acid Chloride A->B Step 1 (0 °C to RT) C CRITICAL SAFETY NODE Do NOT Isolate Acid Chloride (Explosion Hazard) B->C Evaporate at RT only D TMS-Diazomethane (Safe Diazo Transfer) C->D Proceed in situ in THF E α-Diazoketone Intermediate (Self-Validation: IR ~2100 cm⁻¹) D->E Step 2 (0 °C) F Anhydrous HCl in Dioxane (Chlorination) E->F Step 3 (0 °C) G 1-Chloro-3-(2-nitrophenyl)propan-2-one (Target Product) F->G Yield: 75-85%

Workflow for the safe, high-yield synthesis of 1-Chloro-3-(2-nitrophenyl)propan-2-one.

References

  • Bretherick's Handbook Of Reactive Chemical Hazards, vdoc.pub,
  • Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition, elsevier.com,
  • 1-Chloro-3-(2-nitrophenyl)propan-2-one | 38694-35-8, benchchem.com,
  • Diazald|N-Methyl-N-nitroso-p-toluenesulfonamide, benchchem.com,
  • Diazomethane and altern

Sources

Optimization

Technical Support Center: Recrystallization of 1-Chloro-3-(2-nitrophenyl)propan-2-one

As a Senior Application Scientist, this guide provides a comprehensive framework for developing a robust recrystallization protocol for 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 38694-35-8). Since specific purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for developing a robust recrystallization protocol for 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 38694-35-8). Since specific purification literature for this exact molecule is sparse, we will apply fundamental principles of crystallization, drawing on data from structurally related nitroaromatic and α-chloroketone compounds to establish a logical, effective procedure.

Frequently Asked Questions (FAQs) & Core Concepts
Q1: What are the critical first steps before attempting a bulk recrystallization?

A1: Before committing your entire batch of crude product, two preliminary steps are essential for success and safety:

  • Determine the Melting Point of Your Crude Solid: This is the most critical, yet often overlooked, first step. The ideal recrystallization solvent should have a boiling point lower than the melting point of your compound. If the solvent boils at a higher temperature than the compound's melting point, the solid will "oil out"—melting into a liquid instead of dissolving—which prevents proper crystal lattice formation and purification.[1] As of this guide's creation, a definitive melting point for 1-Chloro-3-(2-nitrophenyl)propan-2-one is not widely published, making its experimental determination paramount.

  • Perform Small-Scale Solvent Screening: Never use your entire product batch to test a solvent. Use small amounts (10-25 mg) of your crude material to test a range of candidate solvents.[2] This allows you to efficiently identify an optimal solvent or solvent pair with minimal product loss.

Q2: How do I choose the best starting solvents to screen for 1-Chloro-3-(2-nitrophenyl)propan-2-one?

A2: The choice of solvent is governed by the "like dissolves like" principle, balanced with the requirement for poor solubility at low temperatures.[1] Our target molecule, 1-Chloro-3-(2-nitrophenyl)propan-2-one, has several structural features that guide our selection:

  • Nitroaromatic Group: The (2-nitrophenyl) group is polar, suggesting good solubility in polar solvents like alcohols or acetone.[3][4]

  • α-Chloroketone Moiety: This functional group also contributes to the molecule's polarity.

  • Aromatic Ring & Propyl Chain: These parts of the molecule contribute nonpolar character.

This combination of polar and nonpolar features suggests that solvents of intermediate polarity are excellent starting points. Alcohols are particularly promising candidates for nitroaromatic compounds.[1]

Q3: What defines an "ideal" recrystallization solvent?

A3: An ideal single solvent for recrystallization should meet the following criteria:[1]

  • It dissolves the compound completely when hot (at or near its boiling point).

  • It dissolves the compound sparingly or not at all when cold (at room temperature or in an ice bath).

  • It dissolves impurities well at all temperatures, or not at all, so they can be removed by hot filtration.

  • It is chemically inert and does not react with the compound.

  • It is volatile enough to be easily removed from the purified crystals.

Q4: When should I consider using a mixed-solvent system?

A4: A mixed-solvent system is necessary when no single solvent meets all the ideal criteria. This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot). The procedure involves dissolving the compound in a minimal amount of the "good" hot solvent and then adding the "bad" (or anti-solvent) dropwise until the solution becomes cloudy (the saturation point), then re-heating to clarify before slow cooling.[5]

Solvent Selection and Protocol Development

The following table provides a list of candidate solvents to begin your screening process, based on the chemical properties of the target molecule and related compounds.

SolventBoiling Point (°C)PolarityRationale for Selection
Isopropanol 82Polar ProticOften an excellent choice for moderately polar compounds. Less volatile than ethanol, allowing for more controlled cooling.
Ethanol 78Polar ProticA common and effective solvent for nitroaromatic compounds.[4] Its high volatility can sometimes lead to premature crystallization.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. Good solubility for polar compounds.[3]
Ethyl Acetate 77Polar AproticA versatile solvent with intermediate polarity, capable of dissolving a wide range of compounds.[3][6]
Acetone 56Polar AproticA strong solvent for many polar organic molecules, but its low boiling point may reduce the effective solubility differential upon cooling.[4]
Toluene 111NonpolarLikely to be a poor solvent on its own but could be an effective anti-solvent if the compound is too soluble in a polar solvent like acetone.
Ethanol/Water VariesMixedA classic mixed-solvent pair. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization.[5]
Workflow for Solvent Selection

The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent.

G Solvent Selection Workflow cluster_0 Small-Scale Test (25 mg crude) cluster_1 Outcome Start Add 1 mL of solvent to crude solid in test tube RoomTemp Agitate at Room Temperature Start->RoomTemp Dissolves Dissolves? RoomTemp->Dissolves Heat Heat solution gently (e.g., sand bath) Dissolves->Heat No Bad1 BAD: Too Soluble Dissolves->Bad1 Yes HotDissolves Dissolves? Heat->HotDissolves Cool Cool slowly to RT, then in ice bath HotDissolves->Cool Yes Bad2 BAD: Insoluble HotDissolves->Bad2 No Crystals Crystals Form? Cool->Crystals Good GOOD SOLVENT Crystals->Good Yes Bad3 BAD: No Recovery Crystals->Bad3 No

Caption: Logic diagram for screening potential recrystallization solvents.

Experimental Protocols
Protocol 1: Step-by-Step Guide for Full Recrystallization

This protocol assumes a suitable single solvent (e.g., isopropanol) has been identified from screening.

  • Dissolution: Place the crude 1-Chloro-3-(2-nitrophenyl)propan-2-one (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add a magnetic stir bar or a boiling stick. Add a small portion of the chosen solvent (e.g., 20 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions while the solution is gently boiling until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes recovery upon cooling.[5]

  • Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (e.g., a spatula tip) of activated charcoal. Reheat the solution to boiling for 2-3 minutes. The charcoal adsorbs colored impurities.[7]

  • Hot Gravity Filtration (Optional but Recommended): This step removes insoluble impurities and activated charcoal. Use a stemless funnel with fluted filter paper placed into a second, pre-heated Erlenmeyer flask. Pre-heat the apparatus by pouring a small amount of hot, pure solvent through it. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step by immediately placing the flask in an ice bath can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of your purified product.[7]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. Then, transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Troubleshooting Guide
Q5: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?

A5: This common issue occurs for two main reasons: the melting point of your compound is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point.[1]

Probable CauseSolution
Solvent boiling point > Compound melting point Re-select a solvent with a lower boiling point. This is why determining the melting point first is critical.
High concentration of impurities Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and then allow it to cool much more slowly. A preliminary purification by column chromatography may be necessary for very impure samples.[8]
Cooling too rapidly Allow the solution to cool very slowly. You can insulate the flask to slow heat loss.
Q6: I've cooled my solution, but no crystals have formed. What should I do?

A6: This indicates that the solution is not supersaturated. Several techniques can be used to induce crystallization.

Probable CauseSolution
Too much solvent was used Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool slowly again.[8]
Solution requires a nucleation site 1. Scratch: Use a clean glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystals to begin forming.[1] 2. Seed: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.[8]
Cooling was too rapid Ensure the solution cools slowly to room temperature before moving it to an ice bath.
Recrystallization Troubleshooting Flowchart

G Recrystallization Troubleshooting Flowchart Start Hot, clear solution obtained after dissolution/filtration Cool Cool slowly to room temperature Start->Cool Check Observe outcome Cool->Check Success Pure crystals form Check->Success Crystals Oiling Compound 'oils out' Check->Oiling Oil NoCrystals No crystals form Check->NoCrystals Nothing SolveOiling Troubleshoot Oiling Out: 1. Reheat, add more solvent. 2. Cool much slower. 3. Re-evaluate solvent choice (lower BP). Oiling->SolveOiling SolveNoCrystals Induce Crystallization: 1. Scratch inner flask wall. 2. Add a seed crystal. 3. Boil off excess solvent & re-cool. NoCrystals->SolveNoCrystals SolveOiling->Cool Retry SolveNoCrystals->Cool Retry

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References
  • Chemistry Stack Exchange. (2020, July 23). Solubility of ortho- and para-nitrophenol in benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. [Source link could not be verified]
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Vassar College. (2007, November 29). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization method. [Source link could not be verified]
  • PubChem. (n.d.). 1-Chloro-3-phenyl-2-propanol. Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization-2.doc.pdf. [Source link could not be verified]
  • W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-chloro- (CAS 78-95-5). Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-propanone, 3-chloro-2-(chloromethyl)-1-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Taylor & Francis. (2019). α-halo ketones – Knowledge and References. Retrieved from [Link]

  • NextSDS. (n.d.). 1-chloro-3-(3-methoxyphenyl)propan-2-one — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1222-98-6 | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting impurities in 1-Chloro-3-(2-nitrophenyl)propan-2-one extraction

Welcome to the technical support guide for 1-Chloro-3-(2-nitrophenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Chloro-3-(2-nitrophenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your product.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 1-Chloro-3-(2-nitrophenyl)propan-2-one?

A1: Pure 1-Chloro-3-(2-nitrophenyl)propan-2-one is expected to be a crystalline solid.[1] The color can range from light beige to yellow. Significant deviation from this appearance, such as a dark brown or oily consistency, may indicate the presence of impurities.

Q2: What are the primary synthetic routes to this compound?

A2: This α-chloroketone is typically synthesized through variations of Friedel-Crafts acylation or related reactions where an aromatic ring is functionalized.[2][3][4][5][6] A common approach involves the reaction of 2-nitrotoluene with a suitable acylating agent. Another route involves the reaction of an appropriate ester with dimethylsulfoxonium methylide followed by treatment with hydrogen chloride.[7][8]

Q3: What are the most common impurities I should be aware of?

A3: Common impurities can include unreacted starting materials (e.g., 2-nitrotoluene), di-acylated byproducts, positional isomers from the Friedel-Crafts reaction, and hydrolysis products where the chlorine atom is replaced by a hydroxyl group.[1][9] Over-nitration of the aromatic ring can also lead to dinitro-substituted impurities.[10]

Q4: Which analytical techniques are recommended for purity assessment?

A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying impurities with distinct chemical shifts.[14][15] Gas Chromatography (GC) can be useful for identifying volatile impurities and residual solvents.[][16]

II. Troubleshooting Guide: Extraction & Purification

This section addresses specific issues that may arise during the workup and extraction of 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Observation 1: The organic layer is dark brown or black after quenching the reaction.
Potential Cause Explanation Recommended Action
Incomplete Reaction or Side Reactions The Friedel-Crafts acylation can sometimes lead to polymeric or tar-like byproducts, especially if the reaction temperature is not well-controlled or if the Lewis acid catalyst is too harsh.[3]Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider optimizing the reaction temperature and the choice and amount of Lewis acid.
Degradation of the Product α-haloketones can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures, leading to decomposition.[9][17]Quench the reaction mixture carefully by pouring it onto crushed ice and a dilute acid solution (e.g., 2-10% HCl) to neutralize the catalyst and hydrolyze any complexes.[1][9] Avoid prolonged exposure to strong acids or bases.
Oxidation The nitro group can sometimes participate in oxidative side reactions under certain conditions.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Observation 2: Low yield of the desired product after extraction.
Potential Cause Explanation Recommended Action
Incomplete Extraction The product may have some solubility in the aqueous layer, especially if the pH is not optimal or if emulsions form.Adjust the pH of the aqueous layer to be acidic (pH 1-4) before extraction to ensure the product is fully protonated and less water-soluble.[1][9] Use a suitable water-immiscible organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent for better recovery.
Product Hydrolysis The chloro group can be susceptible to hydrolysis to the corresponding alcohol, particularly if the aqueous workup is prolonged or at a high pH.[9][18]Minimize the time the product is in contact with the aqueous phase. Ensure the aqueous layer is acidic to suppress hydrolysis.
Formation of Water-Soluble Complexes The Lewis acid used in the reaction (e.g., AlCl₃) can form stable complexes with the ketone product, which may not fully hydrolyze during the initial quench.[3]After quenching, stir the biphasic mixture vigorously for a sufficient time to ensure complete hydrolysis of any metal complexes.
Observation 3: Presence of multiple spots on the TLC plate of the crude product.
Potential Cause Explanation Recommended Action
Unreacted Starting Materials Incomplete conversion will result in the presence of starting materials in the crude product.Monitor the reaction progress by TLC until the starting material spot disappears or is minimized. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Formation of Isomers Friedel-Crafts reactions on substituted aromatic rings can sometimes yield a mixture of ortho, meta, and para isomers, although the directing effects of the substituents on 2-nitrotoluene should favor specific positions.[19]Optimize the reaction conditions (temperature, catalyst, solvent) to improve regioselectivity. Purification by column chromatography is often necessary to separate isomers.
Byproducts from Side Reactions Possible side reactions include di-acylation, where a second acyl group is added to the aromatic ring, or self-condensation of the product.Use a stoichiometric amount of the acylating agent. Running the reaction at a lower temperature can sometimes minimize the formation of byproducts.
Hydrolysis Product The corresponding α-hydroxyketone may be present if hydrolysis has occurred. This will typically be a more polar spot on the TLC plate.Follow the recommendations in "Observation 2" to minimize hydrolysis. The hydroxyketone can usually be separated by column chromatography.
Observation 4: The final product is an oil instead of a solid.
Potential Cause Explanation Recommended Action
Presence of Impurities Even small amounts of impurities can disrupt the crystal lattice and prevent the product from solidifying, a phenomenon known as freezing-point depression. Residual solvent is a common culprit.Purify the crude product using column chromatography on silica gel. Ensure all solvent is removed from the purified product under high vacuum.
Product is Polymorphic or a Low-Melting Solid Some organic compounds can exist in different crystalline forms (polymorphs) or may simply have a low melting point close to room temperature.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Cooling the product in an ice bath or refrigerator may also promote solidification.

III. Experimental Protocols & Workflows

Standard Extraction Protocol for 1-Chloro-3-(2-nitrophenyl)propan-2-one
  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dilute hydrochloric acid (e.g., 5% HCl). This will neutralize the Lewis acid catalyst and hydrolyze any complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining acid.

    • Brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow for Troubleshooting Impurities

G cluster_start Start: Crude Product cluster_analysis Analysis cluster_decision Decision Point cluster_action Action cluster_end End start Crude 1-Chloro-3-(2-nitrophenyl)propan-2-one tlc Run TLC Analysis start->tlc decision_tlc Multiple Spots on TLC? tlc->decision_tlc nmr Acquire ¹H NMR Spectrum decision_nmr Impurities in NMR? nmr->decision_nmr decision_tlc->nmr Yes re_extract Re-run Extraction with pH control decision_tlc->re_extract Yes (Suspect Hydrolysis/Extraction Issue) end_pure Pure Product decision_tlc->end_pure No (Single Spot) chromatography Purify by Column Chromatography decision_nmr->chromatography Yes (Identifiable Impurities) decision_nmr->end_pure No recrystallize Recrystallize Product chromatography->recrystallize end_reassess Re-assess Synthesis Protocol chromatography->end_reassess If impurities are inseparable recrystallize->end_pure re_extract->tlc

Caption: Troubleshooting workflow for impurity analysis.

IV. References

  • Feng, Y., et al. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. PMC. Retrieved from [Link]

  • Kaldor, S. W., et al. (1997). Process for the preparation of α-haloketones. Google Patents (US6667422B2). Retrieved from

  • Morjan, R. Y., et al. (2013). (Z)-1-Chloro-1-[2-(2-nitrophenyl)hydrazinylidene]propan-2-one. PMC. Retrieved from [Link]

  • Chen, P., et al. (2000). Process for preparing alpha-halo-ketones. Google Patents (EP1293494B1). Retrieved from

  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. Retrieved from [Link]

  • Hughes, D. L. (2004). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane. ResearchGate. Retrieved from [Link]

  • Eichenbaum, Z. (2023, February 25). Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. Chemistry Stack Exchange. Retrieved from [Link]

  • Shimadzu. (n.d.). Purification made easy - secrets of science. Retrieved from [Link]

  • Tang, R., et al. (2026, February 5). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene. (n.d.). Google Patents. Retrieved from

  • Stavber, S., et al. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. Retrieved from [Link]

  • Asiri, A. M., et al. (2010). 1-Chloro-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one. PMC. Retrieved from [Link]

  • Pendyukh, V. V., & Rozhenko, O. B. (2024, December 10). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2023, November 29). Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from [Link]

  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (n.d.). Selected Methods of Analysis. Retrieved from [Link]

  • Hughes, D. L. (2004, March 5). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed. Retrieved from [Link]

  • Specialty Analytical. (n.d.). Test Method Database. Retrieved from [Link]

  • LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, February 23). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • NextSDS. (n.d.). 1-chloro-3-(3-chlorophenyl)propan-2-one — Chemical Substance Information. Retrieved from [Link]

  • Nastała, A., & Maksimowski, P. (2023, June 30). Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. Retrieved from [Link]

  • da Silva, A. L., et al. (n.d.). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. PMC - NIH. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of chloromethyl ketones in heterocyclic synthesis

Executive Summary In the realm of drug development and organic synthesis, the construction of nitrogen- and sulfur-containing heterocycles is a foundational operation. α-Haloketones serve as critical bifunctional electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and organic synthesis, the construction of nitrogen- and sulfur-containing heterocycles is a foundational operation. α-Haloketones serve as critical bifunctional electrophiles in these pathways, offering two distinct reactive sites: an electrophilic α-carbon and a carbonyl carbon[1]. This guide provides an in-depth comparative analysis of Chloromethyl Ketones (CMKs) against alternative precursors like bromomethyl ketones (BMKs) and diazomethyl ketones. By examining mechanistic causality, quantitative performance data, and self-validating experimental protocols, this guide equips researchers with the authoritative insights needed to optimize heterocyclic synthesis.

Mechanistic Foundations & Causality

The utility of CMKs is best exemplified in the Hantzsch thiazole synthesis. The reaction proceeds via a highly ordered, stepwise mechanism. First, the highly polarizable sulfur atom of a thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the CMK. The carbon-chlorine (C-Cl) bond provides a controlled leaving group trajectory, facilitating S-alkylation without runaway reactivity 2[2]. Following this, the nitrogen atom attacks the carbonyl carbon, leading to an intramolecular cyclization that forms a hydroxythiazoline intermediate. Subsequent dehydration yields the thermodynamically stable, aromatized thiazole.

Mechanism A Thioamide (Nucleophile) C S-Alkylation Intermediate A->C Sulfur attack B Chloromethyl Ketone (Electrophile) B->C Chloride departs D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E Nitrogen attacks C=O F Dehydration (-H2O) E->F G Substituted Thiazole (Target Heterocycle) F->G Aromatization

Mechanistic pathway of Hantzsch thiazole synthesis using chloromethyl ketones.

Comparative Analysis: CMKs vs. Alternative Precursors

When designing a synthetic route for complex heterocycles, the choice of the α-haloketone dictates both the yield and the purity profile of the final product.

  • Chloromethyl Ketones (CMKs): CMKs offer a crucial balance of reactivity and stability. The C-Cl bond is stronger than the C-Br bond, resulting in a slower, more controlled nucleophilic substitution. This controlled electrophilicity prevents premature side reactions (such as double alkylation) and is particularly advantageous in the combinatorial synthesis of complex bis-heterocyclic compounds, where CMKs yield higher purity profiles3[3]. Furthermore, chiral 1-aminoalkyl chloromethyl ketones can be utilized to synthesize enantiopure azetidinols with high diastereoselectivity4[4].

  • Bromomethyl Ketones (BMKs): While BMKs possess a superior leaving group (Br⁻) that accelerates reaction times, their hyper-reactivity is a double-edged sword. They are often lachrymatory, photolabile, and prone to deleterious side reactions like spontaneous polymerization or di-alkylation during storage and synthesis.

  • Diazomethyl Ketones: These precursors are highly versatile for specific rearrangements (e.g., Wolff rearrangement) but suffer from severe stability issues. Their explosive hazards and high toxicity severely limit their scalability in industrial drug development.

Quantitative Performance Metrics

The following table summarizes the operational and performance differences between the primary ketone precursors used in heterocyclic synthesis.

ParameterChloromethyl Ketones (CMKs)Bromomethyl Ketones (BMKs)Diazomethyl Ketones
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)N/A (N₂ evolution)
Reagent Stability High (Stable at Room Temp)Low (Requires Cold/Dark Storage)Very Low (Explosive Hazard)
Reaction Control High (Stepwise precision)Moderate (Prone to over-alkylation)Low (Carbene side-reactions)
Typical Thiazole Yield 75% - 94%60% - 85%N/A
Scalability (Pharma) ExcellentModeratePoor

Self-Validating Experimental Protocol: Hantzsch Thiazole Synthesis

To ensure scientific integrity, the following protocol for the synthesis of 4-phenylthiazol-2-amine from 2-chloroacetophenone incorporates causality for every experimental choice and self-validating checkpoints to guarantee success.

Step 1: Reagent Preparation & Solvent Selection

  • Protocol: Dissolve 10.0 mmol of 2-chloroacetophenone (CMK) and 10.5 mmol of thiourea in 20 mL of absolute ethanol.

  • Causality: Ethanol is selected because its dielectric constant supports the solubility of both the highly polar thiourea and the organic CMK. Furthermore, its boiling point (~78°C) provides the exact thermal energy required to overcome the activation barrier for intramolecular cyclization without inducing thermal degradation.

Step 2: Condensation & Cyclization

  • Protocol: Heat the reaction mixture to reflux for 2-4 hours.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the UV-active CMK starting material (Rf ~0.6) and the emergence of a highly polar, UV-active product spot (Rf ~0.2) serves as an internal validation of conversion.

Step 3: Workup & Precipitation

  • Protocol: Cool the mixture to 0-5°C in an ice bath. The product will precipitate as a hydrochloride salt.

  • Causality: The cyclization process releases one equivalent of HCl, which protonates the basic nitrogen of the newly formed thiazole ring. This salt is insoluble in cold ethanol, driving the reaction equilibrium forward via Le Chatelier's principle and allowing for easy isolation via vacuum filtration.

Step 4: Neutralization & Extraction

  • Protocol: Dissolve the filtered salt in 30 mL of deionized water and neutralize with saturated aqueous NaHCO₃ until the pH reaches 8. Extract the free base with ethyl acetate (3 x 20 mL).

  • Self-Validation: The visible evolution of CO₂ gas during the dropwise addition of NaHCO₃ physically confirms the successful neutralization of the thiazole hydrochloride salt to its free base form.

Step 5: Structural Verification

  • Protocol: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and analyze the crude product.

  • Self-Validation: Analyze the product via ¹H NMR (CDCl₃). The definitive formation of the thiazole ring is confirmed by the appearance of a distinct singlet at ~6.7-7.2 ppm, corresponding to the C5-H proton of the aromatized heterocycle. LC-MS analysis should corroborate this with a clear [M+H]⁺ molecular ion peak.

Workflow Step1 1. Reagent Prep CMK + Thioamide Step2 2. Reflux 60-80°C in EtOH Step1->Step2 Step3 3. Workup Neutralize & Extract Step2->Step3 Step4 4. Purification Chromatography Step3->Step4 Step5 5. Validation NMR & LC-MS Step4->Step5

Standard experimental workflow for heterocyclic synthesis via chloromethyl ketones.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central (PMC). 2

  • Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds. ACS Publications. 3

  • Synthetic Applications of 1-Aminoalkyl Chloromethyl Ketones. Synthesis of Enantiopure 3-Azetidinols and Aminoalkyl Epoxides. ACS Publications. 4

  • Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. ACS Publications. 5

  • α-Halo ketone. Wikipedia. 1

Sources

Comparative

A Comparative Guide to the Reactivity of Ortho- and Para-Nitrophenyl Chloromethyl Ketones

For researchers and professionals in drug development and organic synthesis, understanding the nuances of isomeric reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, understanding the nuances of isomeric reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides an in-depth comparison of the reactivity of ortho- and para-nitrophenyl chloromethyl ketones, supported by established chemical principles and analogous experimental data.

Introduction: The Subtle Influence of Isomerism

Ortho- and para-nitrophenyl chloromethyl ketones are valuable synthetic intermediates, often employed as alkylating agents in the synthesis of various pharmaceuticals and biologically active compounds. While structurally similar, the position of the nitro group on the phenyl ring profoundly impacts the reactivity of the chloromethyl ketone moiety. This guide will elucidate the underlying electronic and steric factors that govern this reactivity difference, providing a framework for the rational selection and application of these isomers in synthesis.

The primary reaction of interest for these compounds is nucleophilic substitution, typically proceeding via an SN2 mechanism, where a nucleophile displaces the chloride ion. The rate of this reaction is highly sensitive to the electrophilicity of the benzylic carbon and the steric environment around the reaction center.

Theoretical Framework: Electronic and Steric Effects

The differential reactivity of the ortho and para isomers can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects

The nitro group is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects.[1] This electron withdrawal increases the electrophilicity of the carbonyl carbon and, by extension, the adjacent benzylic carbon, making it more susceptible to nucleophilic attack.

  • Para-Isomer: In the para position, the nitro group's electron-withdrawing resonance effect is maximized. It effectively delocalizes the electron density of the benzene ring, which in turn enhances the partial positive charge on the carbonyl carbon and the benzylic carbon. This electronic activation leads to an increased rate of nucleophilic substitution.[2]

  • Ortho-Isomer: The ortho-nitro group also exerts a strong electron-withdrawing effect. However, its proximity to the chloromethyl ketone group introduces significant steric hindrance.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of the ortho isomer. The bulky nitro group adjacent to the reaction center physically obstructs the approach of the nucleophile to the benzylic carbon.[3] This steric clash increases the activation energy of the SN2 transition state, thereby slowing down the reaction rate.[2] This phenomenon, often referred to as the "ortho-effect," can override the electronic activation provided by the nitro group.[3]

The interplay of these effects is visually represented in the following diagram:

G cluster_para para-Nitrophenyl Chloromethyl Ketone cluster_ortho ortho-Nitrophenyl Chloromethyl Ketone p_reactivity Enhanced Reactivity p_electronic Strong -M and -I Effects (Activating) p_electronic->p_reactivity p_steric Minimal Steric Hindrance p_steric->p_reactivity o_reactivity Diminished Reactivity o_electronic Strong -I Effect (Activating) o_electronic->o_reactivity o_steric Significant Steric Hindrance (Deactivating) o_steric->o_reactivity G start Nitroacetophenone (ortho or para) product Nitrophenyl Chloromethyl Ketone (ortho or para) start->product Chlorination reagent SO₂Cl₂ Dichloromethane reagent->product

Caption: General synthesis of nitrophenyl chloromethyl ketones.

Kinetic Study Protocol: Nucleophilic Substitution with a Thiolate Nucleophile

This protocol outlines a method to compare the reaction rates of the two isomers with a model nucleophile, such as sodium thiophenolate. The formation of the product, a thioether, can be monitored by UV-Vis spectrophotometry.

Materials:

  • ortho-Nitrophenyl chloromethyl ketone

  • para-Nitrophenyl chloromethyl ketone

  • Thiophenol

  • Sodium methoxide solution (freshly prepared)

  • Anhydrous methanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Preparation of Sodium Thiophenolate Solution: In a volumetric flask, dissolve a known amount of thiophenol in anhydrous methanol. Add an equimolar amount of a standardized sodium methoxide solution to generate sodium thiophenolate in situ.

  • Preparation of Ketone Solutions: Prepare stock solutions of known concentrations of ortho- and para-nitrophenyl chloromethyl ketone in anhydrous methanol.

  • Kinetic Run: a. Set the spectrophotometer to a wavelength where the product has a distinct absorbance maximum, different from the reactants. b. Equilibrate the sodium thiophenolate solution in a cuvette inside the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C). c. Initiate the reaction by injecting a small, known volume of the ketone stock solution into the cuvette. d. Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: a. The reaction is expected to follow pseudo-first-order kinetics if the nucleophile is in large excess. b. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. c. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). d. The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

  • Comparison: Repeat the experiment under identical conditions for the other isomer. A direct comparison of the second-order rate constants (k₂) will provide a quantitative measure of their relative reactivity.

G cluster_workflow Kinetic Study Workflow prep_nuc Prepare Nucleophile (Sodium Thiophenolate) run_kin Perform Kinetic Run (UV-Vis Spectrophotometry) prep_nuc->run_kin prep_ket Prepare Ketone Solutions (ortho and para isomers) prep_ket->run_kin analyze Analyze Data (Calculate Rate Constants) run_kin->analyze compare Compare Reactivity (k₂ ortho vs. k₂ para) analyze->compare

Caption: Workflow for the comparative kinetic study.

Conclusion

The reactivity of nitrophenyl chloromethyl ketones is a clear illustration of the delicate balance between electronic and steric effects in organic chemistry. While the electron-withdrawing nitro group electronically activates both the ortho and para isomers towards nucleophilic substitution, the steric hindrance imposed by the ortho-nitro group is the dominant factor, leading to a significantly lower reaction rate compared to the para isomer.

For synthetic applications, para-nitrophenyl chloromethyl ketone is the preferred reagent when a higher reaction rate is desired. Conversely, the lower reactivity of the ortho isomer might be advantageous in situations requiring greater selectivity or milder reaction conditions. A thorough understanding of these principles allows for the informed design of synthetic strategies and the optimization of reaction outcomes.

References

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]

  • ResearchGate. (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. [Link]

  • Organic Syntheses. (n.d.). o-NITROPHENYLSULFUR CHLORIDE. [Link]

  • RSC Publishing. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. [Link]

  • ACS Publications. (2000). Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile. [Link]

  • PrepChem.com. (n.d.). Synthesis of o-nitro phenacyl bromide. [Link]

  • LookChem. (n.d.). Cross Interaction Constants. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]

  • TNO Repository. (n.d.). Determination of rate constants in second-order kinetics using UV-visible spectroscopy. [Link]

  • GBC Scientific Equipment. (n.d.). Kinetics rate law investigations by UV-Visible spectrometry. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ChemRxiv. (n.d.). a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PMC. (n.d.). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

  • ACS Publications. (2003). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. [Link]

Sources

Validation

Spectroscopic Validation and Purity Benchmarking of Synthesized 1-Chloro-3-(2-nitrophenyl)propan-2-one

As drug development pipelines increasingly rely on highly functionalized building blocks, the rigorous validation of synthetic intermediates becomes a critical bottleneck. 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 386...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the rigorous validation of synthetic intermediates becomes a critical bottleneck. 1-Chloro-3-(2-nitrophenyl)propan-2-one (CAS: 38694-35-8, MW: 213.62 g/mol ) is a versatile haloketone intermediate frequently utilized in the synthesis of indoles, quinolines, and complex active pharmaceutical ingredients (APIs)[1].

In this guide, we objectively evaluate the analytical performance of an in-house synthesized batch of 1-Chloro-3-(2-nitrophenyl)propan-2-one against a highly purified Commercial Reference Standard. By deploying orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—we establish a self-validating framework to confirm structural fidelity, isotopic distribution, and absolute purity[2].

Mechanistic Causality: Synthesis Route Selection

The strategic choice of the synthetic route directly dictates the impurity profile of the final haloketone. Direct α -chlorination of 1-(2-nitrophenyl)propan-2-one using N-chlorosuccinimide (NCS) or chlorine gas is thermodynamically favorable but notoriously lacks regioselectivity, often yielding inseparable mixtures of mono- and di-chlorinated byproducts.

To bypass this, our in-house synthesis utilizes an Arndt-Eistert homologation approach.

  • Activation: 2-Nitrophenylacetic acid is converted to the corresponding acyl chloride using thionyl chloride ( SOCl2​ ).

  • Homologation: The acyl chloride is reacted with diazomethane ( CH2​N2​ ) to form a transient diazoketone intermediate.

  • Quenching: The careful introduction of anhydrous HCl gas selectively displaces the diazo group, yielding the terminal α -chloroketone.

Causality of Choice: The Arndt-Eistert route is mechanistically constrained to add exactly one chlorine atom per molecule. This completely eliminates the risk of over-chlorination, ensuring that the crude product requires minimal downstream purification to achieve API-grade standards.

Workflow Start 2-Nitrophenylacetic Acid (Starting Material) Step1 Activation & Homologation (SOCl2, then CH2N2) Start->Step1 Intermediate Diazoketone Intermediate (Unstable) Step1->Intermediate Step2 Chlorination (HCl gas / Et2O) Intermediate->Step2 Product 1-Chloro-3-(2-nitrophenyl) propan-2-one Step2->Product NMR 1H & 13C NMR (Structural Fidelity) Product->NMR FTIR ATR FT-IR (Functional Groups) Product->FTIR HRMS LC-ESI-HRMS (Isotopic Profiling) Product->HRMS

Fig 1: Arndt-Eistert synthesis workflow and orthogonal spectroscopic validation strategy.

Comparative Spectroscopic Data

To benchmark the performance of the in-house synthesized compound, we compared its spectral data against a >98% Commercial Reference Standard. The quantitative results are summarized in the tables below.

Table 1: High-Resolution NMR Assignments ( CDCl3​ , 600 MHz)

The 1H NMR spectra of both samples show two distinct, isolated methylene singlets, confirming the intact −CH2​−C(=O)−CH2​−Cl backbone[3].

Nucleus / MultiplicitySynthesized (ppm)Commercial Std (ppm)IntegrationStructural Assignment
1H (Singlet)4.284.282H −CH2​−Cl (Deshielded by Cl)
1H (Singlet)4.204.212H Ar−CH2​−C(=O)
1H (Multiplet)7.45 - 8.127.45 - 8.124HAromatic Protons (Ortho- NO2​ )
13C (Singlet)200.4200.4N/ACarbonyl ( C=O )
13C (Singlet)48.248.2N/A −CH2​−Cl
Table 2: ATR FT-IR Vibrational Modes

The carbonyl stretching frequency is a highly diagnostic indicator; the inductive electron-withdrawing effect of the adjacent α -chlorine shifts the C=O band to a higher wavenumber (~1732 cm−1 ) compared to unhalogenated aliphatic ketones[4].

Vibrational ModeSynthesized ( cm−1 )Commercial Std ( cm−1 )Intensity & Shape
C=O Stretch17321730Strong, Sharp
NO2​ Asymmetric15251526Strong, Broad
NO2​ Symmetric13451345Medium, Sharp
C−Cl Stretch745744Strong, Sharp
Table 3: LC-ESI-HRMS Isotopic Profiling

Mass spectrometry provides definitive proof of the molecular formula. The presence of the 35Cl and 37Cl isotopes creates a distinct signature that validates the exact halogenation state.

Ion SpeciesTheoretical Exact MassSynthesized Obs. MassCommercial Std Obs. Mass
[M+H]+ ( 35Cl )214.0265214.0268214.0266
[M+H+2]+ ( 37Cl )216.0236216.0240216.0237
Isotopic Ratio3 : 13.02 : 12.98 : 1

Step-by-Step Validation Protocols (Self-Validating Systems)

To ensure the highest level of trustworthiness, the analytical protocols below are designed as self-validating systems . This means the data generated inherently proves the validity of the method itself, minimizing the risk of false positives.

Protocol 1: Quantitative NMR (qNMR) Acquisition

Causality: Haloketones are sensitive to base-catalyzed Favorskii rearrangements or hydrolysis. Therefore, the CDCl3​ solvent must be strictly acid-free and stabilized with silver foil rather than basic alumina to prevent in-situ degradation during the extended acquisition times required for 13C NMR.

  • Sample Preparation: Dissolve 15 mg of the synthesized product in 0.6 mL of freshly ampouled, Ag-stabilized CDCl3​ . Add 0.1% Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup: Load the sample into a Bruker 600 MHz spectrometer. Tune and match the probe to the specific sample impedance.

  • Acquisition: Run a standard 1D 1H experiment with 16 scans and a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Self-Validation Check: Integrate the baseline. The protocol validates itself if the integration ratio of the two methylene singlets (~4.28 ppm and ~4.20 ppm) against the aromatic multiplet is exactly 2:2:4 . Any deviation flags incomplete reaction, residual solvent, or degradation.

Protocol 2: ATR FT-IR Functional Group Mapping
  • Background Subtraction: Clean the diamond ATR crystal with LC-MS grade isopropanol. Perform a background scan in ambient air to digitally subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 2-3 mg of the solid crystalline product directly onto the diamond sensor. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Record the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 , co-adding 32 scans to maximize the signal-to-noise ratio.

  • Self-Validation Check: This method utilizes a negative control principle. The starting material (2-Nitrophenylacetic acid) exhibits a massive, broad O−H stretch between 3300-2500 cm−1 . The complete absence of this band in the final spectrum validates that the homologation to the ketone was 100% successful.

Protocol 3: LC-ESI-HRMS Isotopic Profiling
  • Chromatography: Inject 1 μL of a 10 μg/mL sample (in Methanol) onto an Agilent 1290 UHPLC equipped with a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 10 minutes.

  • Ionization: Introduce the eluent into a 6545 Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Check: The mass spectrometry workflow is intrinsically self-validating via the natural isotopic distribution of chlorine. The software must detect a strict ~3:1 intensity ratio between the [M+H]+ peak at m/z 214 and the [M+H+2]+ peak at m/z 216. If a 9:6:1 ratio is observed, it immediately flags the presence of a di-chlorinated impurity, invalidating the batch.

Conclusion

The comparative spectroscopic analysis demonstrates that the in-house Arndt-Eistert synthesis of 1-Chloro-3-(2-nitrophenyl)propan-2-one achieves analytical parity with >98% Commercial Reference Standards. The self-validating NMR integration (2:2:4 ratio), the absence of carboxylic acid artifacts in the FT-IR, and the precise 3:1 isotopic signature in HRMS collectively confirm the structural integrity and high purity of the synthesized intermediate. By utilizing these stringent validation protocols, drug development professionals can confidently de-risk downstream synthetic workflows without relying exclusively on costly commercial building blocks.

References

  • Synthesis, Molecular Structure Optimization, and Cytotoxicity Assay of a Novel 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene MDPI - Molecules[Link]

  • Diverse and Selective Metal–Ligand Cooperative Routes for Activating Non-Functionalized Ketones ACS Publications - Inorganic Chemistry[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Chloro-3-(2-nitrophenyl)propan-2-one

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical waste is not merely a regulatory formality but a critical component of ensuring a safe environment for ourselves, our colleagues, and the wider community. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Chloro-3-(2-nitrophenyl)propan-2-one, a compound that, due to its halogenated and nitrated organic nature, requires meticulous handling. The procedures outlined below are grounded in established safety principles and regulatory standards to ensure compliance and mitigate risk.

Hazard Profile & Immediate Safety Precautions

Before handling 1-Chloro-3-(2-nitrophenyl)propan-2-one for any purpose, including disposal, it is imperative to be thoroughly familiar with its hazard profile. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols.

Table 1: Hazard Identification for 1-Chloro-3-(2-nitrophenyl)propan-2-one

Hazard ClassificationGHS PictogramDescription
Acute Toxicity, Oral (Category 4)Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.

Source: Safety Data Sheet (SDS) for 1-Chloro-3-(2-nitrophenyl)propan-2-one.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. Work should be conducted in a well-ventilated fume hood.

  • Avoid Inhalation, Ingestion, and Contact: Prevent the generation of dust or aerosols. Do not eat, drink, or smoke in areas where this chemical is handled.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

Waste Characterization & Segregation

Proper segregation of chemical waste is the cornerstone of safe disposal. Due to its chemical structure, 1-Chloro-3-(2-nitrophenyl)propan-2-one falls into multiple hazardous waste categories.

  • Halogenated Organic Waste: The presence of a chlorine atom classifies this compound as a halogenated organic. It must not be mixed with non-halogenated organic waste streams, as this can interfere with certain disposal methods, such as incineration.

  • Nitrated Organic Waste: The nitro group makes the compound potentially reactive and requires that it be kept separate from strong acids, bases, or reducing agents that could initiate a dangerous reaction.

Therefore, any waste containing 1-Chloro-3-(2-nitrophenyl)propan-2-one must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of 1-Chloro-3-(2-nitrophenyl)propan-2-one waste.

Materials:

  • Designated "Halogenated Organic Waste" container (glass or polyethylene)

  • Waste label

  • Fume hood

  • Appropriate PPE

Procedure:

  • Container Preparation:

    • Obtain a clean, dry waste container compatible with halogenated organic compounds.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "1-Chloro-3-(2-nitrophenyl)propan-2-one".

  • Waste Collection:

    • All operations involving the transfer of this waste must be conducted within a certified chemical fume hood.

    • Carefully transfer the waste into the designated container, avoiding any splashes or spills.

    • Do not overfill the container; a maximum of 80% capacity is recommended to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely cap the waste container.

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures in Case of a Spill

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If you are trained and it is safe to do so, don personal protective equipment, including respiratory protection if necessary.

  • Contain: For small spills, use an absorbent material, such as vermiculite or a commercial chemical absorbent, to contain the spill.

  • Collect: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department immediately.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Chloro-3-(2-nitrophenyl)propan-2-one.

start Start: Generation of 1-Chloro-3-(2-nitrophenyl)propan-2-one Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Certified Fume Hood ppe->fume_hood characterize Step 3: Characterize Waste (Halogenated, Nitrated Organic) fume_hood->characterize container Step 4: Select Labeled 'Halogenated Organic Waste' Container characterize->container transfer Step 5: Carefully Transfer Waste (Do not exceed 80% capacity) container->transfer seal Step 6: Securely Seal and Clean Container Exterior transfer->seal spill Spill Occurs transfer->spill storage Step 7: Store in Designated Satellite Accumulation Area seal->storage disposal Step 8: Arrange for Pickup by EHS or Licensed Contractor storage->disposal spill->seal NO emergency Follow Emergency Spill Protocol spill->emergency YES

Caption: Disposal workflow for 1-Chloro-3-(2-nitrophenyl)propan-2-one.

References

  • Safety Data Sheet for 1-Chloro-3-(2-nitrophenyl)propan-2-one. (A specific SDS from a manufacturer should be consulted. For the purpose of this guide, a generic hazard profile is used based on typical compounds with this functionality).
  • U.S. Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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